(3-Isobutoxy-5-methyl-phenyl)-methanol
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Overview
Description
(3-Isobutoxy-5-methyl-phenyl)-methanol is an organic compound characterized by its unique structure, which includes an isobutoxy group and a methyl group attached to a phenyl ring, with a methanol group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isobutoxy-5-methyl-phenyl)-methanol typically involves the following steps:
Starting Material: The synthesis begins with 3-methylphenol (m-cresol).
Alkylation: The phenol undergoes alkylation with isobutyl bromide in the presence of a base such as potassium carbonate to form 3-isobutoxy-5-methylphenol.
Reduction: The final step involves the reduction of the phenol to the corresponding methanol derivative using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Acid chlorides and anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products:
Oxidation: 3-isobutoxy-5-methylbenzaldehyde or 3-isobutoxy-5-methylbenzoic acid.
Reduction: Various alcohol derivatives.
Substitution: Esters or ethers depending on the substituent introduced.
Scientific Research Applications
(3-Isobutoxy-5-methyl-phenyl)-methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Isobutoxy-5-methyl-phenyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the isobutoxy and methyl groups can influence its binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
(3-Isopropoxy-5-methyl-phenyl)-methanol: Similar structure but with an isopropoxy group instead of an isobutoxy group.
(3-Methoxy-5-methyl-phenyl)-methanol: Contains a methoxy group instead of an isobutoxy group.
Uniqueness: (3-Isobutoxy-5-methyl-phenyl)-methanol is unique due to the presence of the isobutoxy group, which can impart different physical and chemical properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
[3-methyl-5-(2-methylpropoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-14-12-5-10(3)4-11(6-12)7-13/h4-6,9,13H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMQXWQUZKVXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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